

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

Cat. No.: B075359

[Get Quote](#)

An In-Depth Technical Guide to **1,1,1,2,2,3,3-Heptafluoro-5-Iodopentane**: Properties, Synthesis, and Applications in Research and Development

Executive Summary

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique structure, combining a hydrophilic ethyl iodide group with a lipophilic heptafluoropropyl tail, makes it a versatile building block for introducing fluorinated moieties into larger molecules. This guide provides a comprehensive overview of its core physicochemical properties, discusses logical synthetic pathways, explores its application in advanced research—particularly in drug development—and outlines critical safety and handling protocols. The content herein is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for laboratory and industrial applications.

Core Molecular Profile and Physicochemical Properties

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, with the CAS Number 1513-88-8, is a halogenated pentane derivative.^{[1][2]} The molecule's structure is characterized by a five-carbon chain where one terminus is fully fluorinated (a perfluoropropyl group) and the other is functionalized with an

iodine atom at the 5th position. This distinct segmentation imparts properties valuable in organic synthesis.

Molecular Structure

Caption: 2D representation of **1,1,1,2,2,3,3-Heptafluoro-5-iodopentane**.

Physicochemical Data Summary

The compound's physical and chemical properties are critical for its application in experimental design, particularly for determining reaction conditions and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ F ₇ I	[1][2]
Molecular Weight	323.98 g/mol	[1][2][3]
CAS Number	1513-88-8	[1][2][4]
Appearance	Liquid	[1]
Density	1.926 g/cm ³	[1]
Boiling Point	80 °C	[1]
Flash Point	47 °C	[1]
Refractive Index	1.382	[1]
Purity	≥94% (GC)	
Synonyms	1H,1H,2H,2H-Perfluoropentyl iodide	

Synthesis Pathway and Mechanistic Considerations

A robust synthesis protocol is fundamental for obtaining high-purity **1,1,1,2,2,3,3-heptafluoro-5-iodopentane**. While proprietary industrial methods exist, a common and logical laboratory-scale approach involves the free-radical addition of an iodine source to a suitable fluorinated alkene precursor. This method is favored because the reactivity of the C-I bond allows for its use as a versatile synthetic handle.

Proposed Synthetic Workflow: Radical-Initiated Iodination

The synthesis can be logically achieved by reacting 3,3,4,4,5,5,5-heptafluoropent-1-ene with a radical initiator and an iodine source. The rationale for this choice is that the terminal double bond provides a reactive site for the addition of an iodine radical, leading to the desired primary iodide with high regioselectivity, driven by the formation of the more stable secondary radical intermediate.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1,1,1,2,2,3,3-heptafluoro-5-iodopentane**.

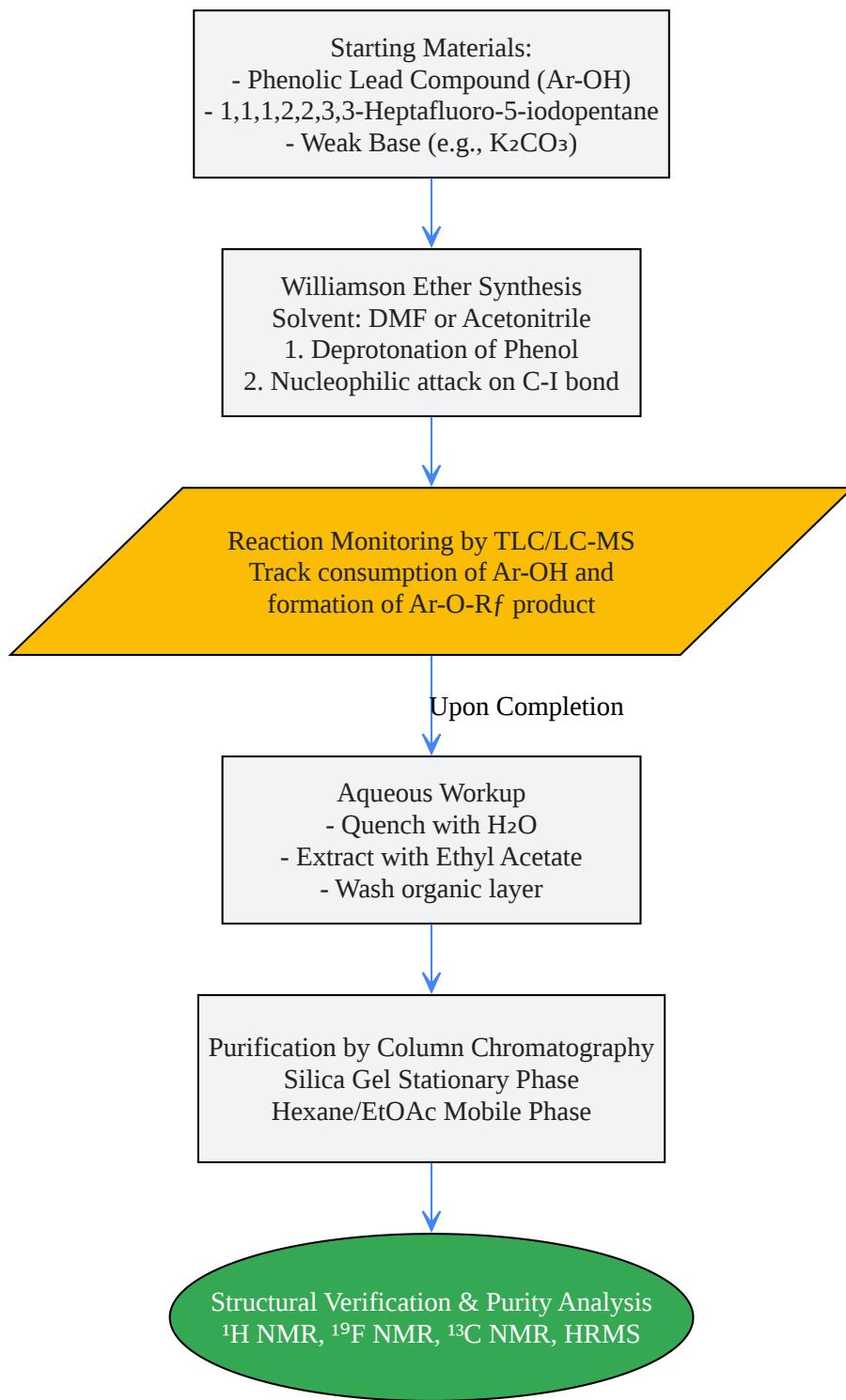
Detailed Experimental Protocol (Hypothetical)

- **Vessel Preparation:** A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with dry nitrogen for 15 minutes.
- **Reagent Charging:** The flask is charged with 3,3,4,4,5,5,5-heptafluoropent-1-ene (1 equivalent), iodine (I₂, 1.2 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents). Anhydrous toluene is added as a solvent.
- **Reaction Execution:** The mixture is heated to 80-85 °C with vigorous stirring. The reaction is monitored by Gas Chromatography (GC) for the consumption of the starting alkene. The reaction is typically complete within 8-12 hours.

- Workup: The flask is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench and remove unreacted iodine, followed by a wash with brine.
- Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield **1,1,1,2,2,3,3-heptafluoro-5-iodopentane** as a clear liquid. Purity is confirmed by GC and structure is verified by ^1H and ^{19}F NMR spectroscopy.

Applications in Drug Development and Materials Science

The primary value of **1,1,1,2,2,3,3-heptafluoro-5-iodopentane** lies in its role as a versatile synthetic intermediate.^[5] The C-I bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a precursor for organometallic reagents.


Role as a Fluorinated Building Block

In drug discovery, the introduction of fluorinated alkyl chains can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key reagent for introducing the $-(\text{CH}_2)_2-(\text{CF}_2)_2-\text{CF}_3$ moiety.

- Protein Degraders: The compound is classified as a "Protein Degrader Building Block".^[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where fluorinated linkers or ligands can modulate cell permeability and pharmacokinetic properties.
- Surface Modifiers: It can be used to synthesize water-slidable surface modifiers for coating films, leveraging the hydrophobic and oleophobic nature of the fluorinated tail.^[5]
- Pesticides: The compound has reported applications in the development of new pesticides.
^[5]

Application Workflow: Heptafluoropentylation of a Phenolic Lead Compound

This workflow illustrates how the title compound can be used to modify a lead compound in a drug discovery program to enhance its properties.

[Click to download full resolution via product page](#)

Caption: Workflow for modifying a lead compound using **1,1,1,2,2,3,3-heptafluoro-5-iodopentane**.

Safety, Handling, and Disposal

Proper handling of **1,1,1,2,2,3,3-heptafluoro-5-iodopentane** is crucial due to its hazardous properties. It is classified as an irritant to the skin, eyes, and respiratory system.[6]

GHS Hazard Information

Hazard Code	Description	Precautionary Action
H315	Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[6]
H319	Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6]
H335	May cause respiratory irritation	P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[6]

Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from ignition sources as it is a combustible liquid.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow it to enter the environment.

Conclusion

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a high-value chemical reagent with a well-defined molecular profile. Its utility as a precursor for introducing fluorinated alkyl chains makes it indispensable in modern drug discovery, advanced materials, and specialty chemical synthesis. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 七氟-5-碘戊烷 technical, ≥94% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE, CasNo.1513-88-8 Synova(Tianjin) Chemical Technology Co.,Ltd(expird) China (Mainland) [xinnuo1.lookingchem.com]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [1,1,1,2,2,3,3-Heptafluoro-5-iodopentane molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075359#1-1-1-2-2-3-3-heptafluoro-5-iodopentane-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com